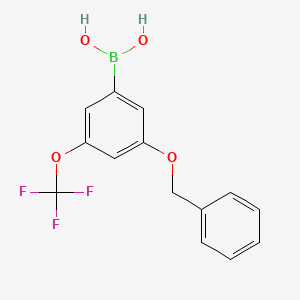

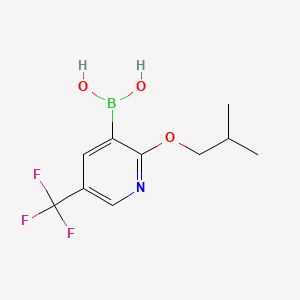

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial and Antifungal Activity

Phenylboronic acids, including those with trifluoromethoxy groups, have been investigated for their antimicrobial properties. Studies have shown these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives of phenylboronic acids have been evaluated against Escherichia coli, Bacillus cereus, and Candida albicans, demonstrating moderate to high effectiveness in inhibiting microbial growth. The presence of trifluoromethoxy groups influences the compound's acidity, which can affect its antibacterial potency. The structural and physicochemical properties, such as molecular and crystal structures, are crucial for understanding their antibacterial mechanisms, which may involve interactions with microbial enzymes or cellular structures (Adamczyk-Woźniak et al., 2021).

Catalytic Applications in Organic Synthesis

Certain phenylboronic acids function as catalysts in chemical reactions, facilitating the synthesis of complex organic molecules. For example, they have been used in dehydrative amidation between carboxylic acids and amines, showcasing their role in accelerating amidation processes. The ortho-substituent of boronic acid is critical in preventing the coordination of amines to the boron atom, thus enhancing the reaction's efficiency (Wang, Lu, & Ishihara, 2018). Additionally, these acids are involved in [4+3] cycloaddition reactions, leading to the synthesis of cyclic compounds like cyclohepta[b]benzofurans and cyclohepta[b]indoles, demonstrating the versatility of phenylboronic acids in facilitating diverse chemical transformations (Cao, Bian, & Zheng, 2015).

Drug Delivery and Targeted Therapy

Phenylboronic acid derivatives have shown promise in targeted drug delivery systems. For example, phenylboronic acid-functionalized polymers can form micelles that selectively target cancer cells, such as HepG2 liver cancer cells. These micelles can improve drug uptake by cancer cells, indicating potential applications in targeted chemotherapy. The design of these functionalized polymers involves sophisticated chemical synthesis and characterization to ensure stability and efficacy in drug delivery (Zhang et al., 2013).

Material Science and Sensor Technology

In material science, phenylboronic acids are utilized in the development of smart materials and sensors. For instance, they are part of the structure of polymeric materials that can detect saccharides, which is crucial for applications such as glucose sensing in diabetic care. The interaction between phenylboronic acids and saccharides is leveraged to create responsive systems that change their properties in the presence of specific biomolecules, highlighting the intersection of organic chemistry and biomedical engineering (Mu et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b , suggesting that this compound may play a role in these synthetic pathways.

Pharmacokinetics

It’s known that phenylboronic pinacol esters are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction . This could impact the bioavailability of the compound.

Result of Action

The protodeboronation process has been applied to methoxy protected (−)-δ8-thc and cholesterol , suggesting potential applications in the modification of these molecules.

Action Environment

The action of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.

properties

IUPAC Name |

[3-phenylmethoxy-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDELXVOPRDLJAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681633 |

Source

|

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-95-5 |

Source

|

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxireno[h]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)